Methyl vinyl sulfone
Overview
Description
Methyl vinyl sulfone is an organic compound characterized by the presence of a vinyl group bonded to a sulfone group. Its chemical formula is C3H6O2S. This compound is known for its electrophilic properties, making it a valuable reagent in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method involves the decarboxylation of α,β-unsaturated carboxylic acids in the presence of sulfonylating agents.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed in the presence of bases to yield vinyl sulfones.
Industrial Production Methods:
Wittig Reaction: The Wittig reaction of α-sulfinyl phosphonium ylides with aldehydes is a common industrial method for producing vinyl sulfones.
β-Elimination of Halosulfones: This method involves the elimination of halogen atoms from halosulfones to form vinyl sulfones.
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with thiols, forming thioether products.
Oxidation: this compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Thiols: Used in nucleophilic addition reactions to form thioether products.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Thioethers: Formed from nucleophilic addition reactions with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Substituted Sulfones: Formed from substitution reactions with nucleophiles.
Chemistry:
Reagent in Organic Synthesis: this compound is widely used as a reagent in organic synthesis due to its electrophilic properties.
Biology:
Medicine:
Industry:
Mechanism of Action
Target of Action
Methyl vinyl sulfone primarily targets the thiol of cysteine residues . This compound is widely used as a potent irreversible inhibitor of cysteine proteases , a group of enzymes that play a crucial role in protein degradation, signal transduction, and regulation of the cell cycle.
Mode of Action
The sulfone group in this compound makes the vinyl group electrophilic, allowing it to act as a pharmacophore for binding to the thiol of cysteine residues . This interaction results in the inactivation of the target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
this compound affects the biochemical pathways involving cysteine proteases. For instance, it targets cruzain, the major cysteine protease of the protozoa Trypanosoma cruzi, which causes Chagas disease . The irreversible reaction of this drug with a biologically relevant thiol can lead to undesired side reactions, such as toxicity due to reaction with glutathione and depletion of the glutathione pool, or alkylation of membrane proteins .
Pharmacokinetics
The compound’s covalent reaction with a target enzyme is known to enhance binding affinity and prolong the resting time at the enzyme . This time is strongly influenced by the free binding energy of the corresponding enzyme-inhibitor complex .
Result of Action
The result of this compound’s action is the inactivation of its target enzymes, leading to potential therapeutic effects. For example, K11777, a vinyl sulfone-based compound, has shown promise as a potent inhibitor of parasitic and mammalian proteases in preclinical studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with thiols can be modified from an irreversible to a reversible reaction . .
Biochemical Analysis
Biochemical Properties
Methyl vinyl sulfone is known for its electrophilic nature, which allows it to bind to the thiol of cysteine residues . This property makes it a key player in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, it has been reported that vinyl sulfone is a privileged functional group, eliciting diverse pharmacological activities as the covalent warhead .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with biomolecules. Its electrophilic nature allows it to bind to the thiol of cysteine residues . This binding can lead to changes in gene expression and can influence enzyme activity, either through inhibition or activation .
Metabolic Pathways
Given its ability to bind to the thiol of cysteine residues, it is likely involved in pathways that include these residues
Comparison with Similar Compounds
Divinyl Sulfone: Similar to methyl vinyl sulfone but contains two vinyl groups.
Phenyl Vinyl Sulfone: Contains a phenyl group instead of a methyl group.
Ethyl Vinyl Sulfone: Contains an ethyl group instead of a methyl group.
Uniqueness of this compound: this compound is unique due to its high reactivity and selectivity in nucleophilic addition reactions. Its small size and simple structure make it an ideal reagent for modifying proteins and synthesizing complex molecules. Additionally, its use in enzyme inhibition and dye manufacturing highlights its versatility and importance in various fields .
Properties
IUPAC Name |
1-methylsulfonylethene | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIJTQZXUURFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | METHYL VINYL SULFONE | |
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DSSTOX Substance ID |
DTXSID1031628 | |
Record name | Methyl vinyl sulfone | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Boiling Point |
252 to 255 °F at 24 mmHg (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
Record name | METHYL VINYL SULFONE | |
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Density |
1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | METHYL VINYL SULFONE | |
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CAS No. |
3680-02-2 | |
Record name | METHYL VINYL SULFONE | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | Methyl vinyl sulfone | |
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Record name | (methylsulphonyl)ethylene | |
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Record name | METHYL VINYL SULFONE | |
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Retrosynthesis Analysis
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